Fmoc-beta-hophe(2-cl)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-hophe(2-cl)-oh: is a synthetic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group in peptide synthesis. The presence of a chlorine atom in the structure suggests potential unique reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-hophe(2-cl)-oh typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of This compound would involve scaling up the synthetic route while ensuring high yield and purity. This might include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-hophe(2-cl)-oh: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: Depending on the functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino compound, while substitution reactions yield various functionalized derivatives.
Scientific Research Applications
Fmoc-beta-hophe(2-cl)-oh: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry:
Bioconjugation: Used in the modification of biomolecules for various applications in biology and medicine.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Fmoc-beta-hophe(2-cl)-oh depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for the stepwise assembly of peptides. The chlorine atom can participate in various reactions, enabling further functionalization and modification.
Comparison with Similar Compounds
Fmoc-beta-hophe(2-cl)-oh: can be compared with other Fmoc-protected amino acids:
Fmoc-beta-hophe-oh: Lacks the chlorine atom, which may result in different reactivity and applications.
Fmoc-beta-hophe(2-br)-oh: Contains a bromine atom instead of chlorine, potentially leading to different reactivity.
Fmoc-beta-hophe(2-f)-oh: Contains a fluorine atom, which can significantly alter the compound’s properties.
Conclusion
This compound: is a versatile compound with various applications in peptide synthesis, medicinal chemistry, and material science. Its unique structure allows for diverse chemical reactions and functionalizations, making it a valuable tool in scientific research.
Properties
IUPAC Name |
4-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGMPAHEDKUNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.